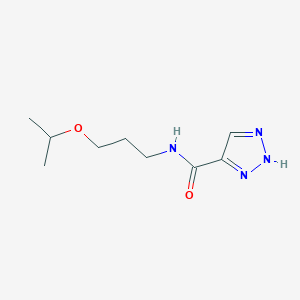

N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 3-isopropoxypropylamine with 1H-1,2,3-triazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Reduction Reactions

The carboxamide group (-CONH₂) may undergo reduction to form an amine (-CH₂NH₂) using reagents like LiAlH₄ or NaBH₄. While direct evidence for this compound is limited, analogous triazole-5-carboxamides have shown reactivity under similar conditions .

Amide Substitution

The carboxamide group is susceptible to nucleophilic acyl substitution. For instance:

-

Hydrolysis : Conversion to a carboxylic acid under acidic or basic conditions.

-

Aminolysis : Reaction with amines to form substituted amides.

These reactions are consistent with general amide chemistry but lack direct experimental validation for this specific compound .

Palladium-Catalyzed Functionalization

1,2,3-Triazoles can undergo C–H activation under Pd catalysis. For example:

-

Arylation : Introduction of aryl groups via coupling with aryl halides .

-

Alkylation : Addition of alkyl groups using alkyl halides.

This reactivity is observed in related triazole derivatives, suggesting potential for analogous transformations in this compound .

Biological Activity-Related Transformations

While not direct chemical reactions, the compound’s biological interactions (e.g., apoptosis induction via ROS generation) may involve transient intermediates. For example, triazole derivatives have been shown to modulate cellular pathways by forming reactive intermediates during metabolic processes .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that triazole derivatives, including N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide, have shown promise as anticancer agents. Triazoles can inhibit various cancer cell lines through multiple mechanisms. For instance, studies have highlighted the ability of triazole derivatives to induce apoptosis in cancer cells and inhibit tumor growth in vivo. This is particularly significant for breast and lung cancers, where triazoles are being investigated for their efficacy in drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial and antifungal properties. Triazole derivatives are known to exhibit activity against a range of pathogens, making them valuable in treating infections. The mechanism often involves interference with the biosynthesis of ergosterol in fungal cell membranes, which is critical for maintaining cell integrity .

Anti-inflammatory Effects

Recent studies have explored the anti-inflammatory potential of triazole compounds. This compound may act as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The compound's ability to modulate inflammatory pathways could lead to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Enzyme Inhibition

The effectiveness of this compound as an enzyme inhibitor has been documented. For example, it may inhibit the indoleamine 2,3-dioxygenase (IDO) enzyme, which is involved in tryptophan degradation and immune regulation. This inhibition can enhance T cell responses against tumors, suggesting potential applications in immunotherapy .

Interaction with Biological Targets

The structural modifications of triazoles allow them to engage in non-covalent interactions with biological targets. This property enhances their solubility and binding affinity to proteins implicated in various diseases. The presence of functional groups like carboxamides increases the versatility of these compounds in targeting specific biomolecules .

Case Studies

Mecanismo De Acción

The mechanism of action of N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-isopropoxypropyl)-3,4-dimethylbenzamide

- N-(3-chlorophenyl)-N’-(3-isopropoxypropyl)urea

- N-(3-isopropoxypropyl)-2-thiophenecarboxamide

Uniqueness

N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide is unique due to its specific structural features, such as the isopropoxypropyl group attached to the triazole ring

Actividad Biológica

N-(3-isopropoxypropyl)-1H-1,2,3-triazole-5-carboxamide is a member of the triazole family, known for its diverse biological activities. This article provides an in-depth exploration of the compound's synthesis, biological evaluations, mechanisms of action, and its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a related compound was shown to exhibit significant cytotoxic activity against various cancer cell lines. The compound displayed an IC50 value of 6.06 μM against non-small-cell lung cancer (NSCLC) cells and induced apoptosis through reactive oxygen species (ROS) generation and modulation of key apoptotic markers .

Table 1: Anticancer Activity of Related Triazole Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 5i | H460 (NSCLC) | 6.06 | Induces apoptosis via ROS |

| Compound 16 | A549 | 7.72 | Induces apoptosis and inhibits migration |

| Compound 9 | MCF-7 | 1.1 | Thymidylate synthase inhibition |

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has demonstrated that compounds containing the triazole moiety exhibit significant antibacterial activity against various pathogens including E. coli and S. aureus. The minimum inhibitory concentrations (MICs) for these compounds often show superior efficacy compared to standard antibiotics .

Table 2: Antimicrobial Activity of Triazole Derivatives

| Compound | Pathogen | MIC (μg/mL) | Comparison |

|---|---|---|---|

| Compound A | E. coli | < 1.9 | Better than streptomycin (4 μg/mL) |

| Compound B | S. aureus | < 2.0 | Comparable to ciprofloxacin |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Apoptosis Induction : The compound enhances ROS levels leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

- Antibacterial Mechanism : Triazoles disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

Several studies have investigated the biological effects of triazole derivatives:

- Study on NSCLC : A compound structurally similar to this compound exhibited potent anticancer effects in NSCLC models by inducing apoptosis through ROS-mediated pathways .

- Antimicrobial Screening : A library of triazole derivatives was screened for antimicrobial activity against a panel of bacteria, showing promising results with several compounds displaying MIC values significantly lower than traditional antibiotics .

Propiedades

IUPAC Name |

N-(3-propan-2-yloxypropyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-7(2)15-5-3-4-10-9(14)8-6-11-13-12-8/h6-7H,3-5H2,1-2H3,(H,10,14)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSZUZVYTTYXGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC(=O)C1=NNN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.